REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([P:12](Cl)(Cl)=[O:13])[CH:6]=[CH:7][C:8]=1[N+:9]([O-:11])=[O:10].[CH:16]([Mg]Br)=[CH2:17].[CH2:20]1COC[CH2:21]1>>[CH:20]([P:12](=[O:13])([CH:16]=[CH2:17])[C:5]1[CH:6]=[CH:7][C:8]([N+:9]([O-:11])=[O:10])=[C:3]([O:2][CH3:1])[CH:4]=1)=[CH2:21]
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Name
|
(3-methoxy-4-nitrophenyl)phosphonic dichloride
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Quantity
|
1.39 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1[N+](=O)[O-])P(=O)(Cl)Cl
|
Name
|
|
Quantity
|
10.3 mL
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Br
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at −78° C. for an additional hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −78° C.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
The cold reaction mixture
|
Type
|
CUSTOM
|
Details
|
was quenched by the addition of saturated NH4Cl (20 mL)
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 1 M NaOH, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
The organic extracts were filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)P(C1=CC(=C(C=C1)[N+](=O)[O-])OC)(C=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.982 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |